molecular formula C12H11BrN4O B11055426 2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile

2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile

Cat. No.: B11055426
M. Wt: 307.15 g/mol
InChI Key: VJQXXTRSYDOLAB-UHFFFAOYSA-N
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Description

2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a suitable precursor, followed by cyclization and functional group transformations. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile
  • 2-fluoro-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile

Uniqueness

The presence of the bromine atom in 2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile imparts unique reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior, making it more suitable for certain reactions and applications.

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

8-bromo-5-methyl-11-oxo-9,10-diazatricyclo[4.3.2.01,5]undec-7-ene-6,7-dicarbonitrile

InChI

InChI=1S/C12H11BrN4O/c1-10-3-2-4-12(10)16-8(13)7(5-14)11(10,6-15)9(18)17-12/h16H,2-4H2,1H3,(H,17,18)

InChI Key

VJQXXTRSYDOLAB-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC13NC(=C(C2(C(=O)N3)C#N)C#N)Br

Origin of Product

United States

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